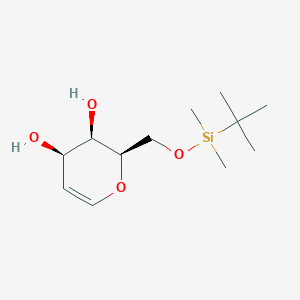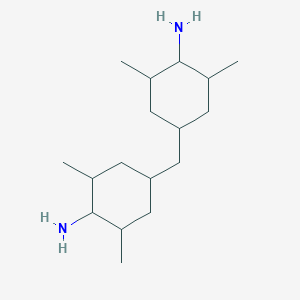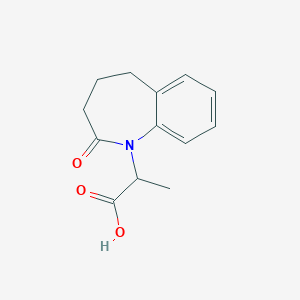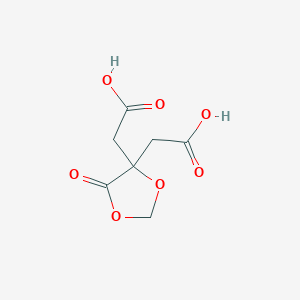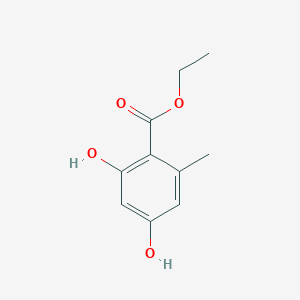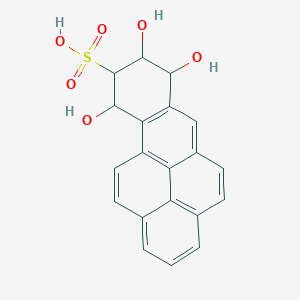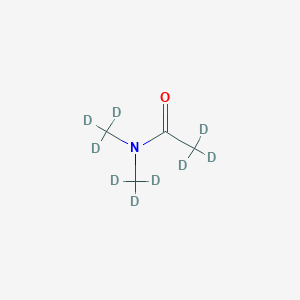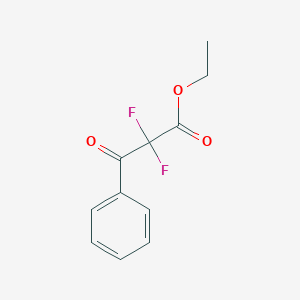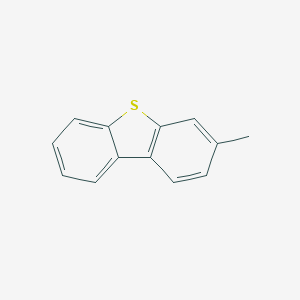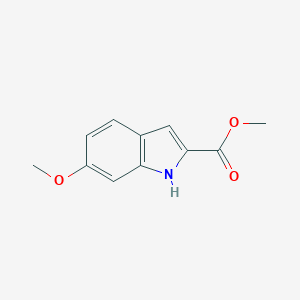
6-méthoxy-1H-indole-2-carboxylate de méthyle
Vue d'ensemble
Description
"Methyl 6-methoxy-1H-indole-2-carboxylate" belongs to a class of compounds that are rich in biological activity and are of significant interest in organic and medicinal chemistry. These compounds are known for their potential as precursors to biologically active molecules, with various synthesis methods developed for their preparation.
Synthesis Analysis
The synthesis of related methyl indole carboxylates involves esterification of commercially available methoxyindole carboxylic acids. These synthetic pathways are crucial for developing biologically active molecules, offering a foundation for novel drug discovery and development processes (Almutairi et al., 2017).
Molecular Structure Analysis
Spectroscopic methods such as FT-IR, FT-Raman, UV, 1H, and 13C NMR profiling have been employed to characterize the molecular structure of similar methyl indole carboxylates. Computational studies, including DFT methods and natural bond orbital (NBO) analysis, offer insights into the bonding, anti-bonding structures, and the reactivity of these molecules. These analyses are pivotal for understanding the electronic nature and potential reactivity pathways of these compounds (Almutairi et al., 2017).
Chemical Reactions and Properties
Methyl indole carboxylates participate in various chemical reactions, including nucleophilic substitution and bromination, leading to the formation of trisubstituted indoles and other derivatives. These reactions are essential for the functionalization and further modification of the indole core, allowing the synthesis of compounds with targeted biological activities (Yamada et al., 2009).
Physical Properties Analysis
The physical properties, including melting points, solubilities, and crystal structures of similar methyl indole derivatives, have been studied using X-ray crystallography and other techniques. These properties are influenced by the planarity of the molecule and the types of intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice (Furuya et al., 2018).
Chemical Properties Analysis
The chemical properties of methyl indole carboxylates, including their reactivity in oxidative heterocyclization, heteroatom incorporation, and condensation reactions, have been explored. These studies provide valuable information on the versatility of these compounds in synthesizing a wide range of heterocyclic derivatives with potential biological activities (Velikorodov et al., 2016).
Applications De Recherche Scientifique
Applications antifongiques
6-méthoxy-1H-indole-2-carboxylate de méthyle: a été identifié comme un métabolite antifongique produit par Bacillus toyonensis. Ce composé présente une action antimycotique significative contre des agents pathogènes tels que Candida albicans et Aspergillus niger. L'optimisation de la production de ce métabolite antifongique peut être réalisée grâce à la méthodologie de surface de réponse, en tenant compte des variables nutritionnelles et environnementales .
Potentiel biologique en médecine
Les dérivés indoliques, y compris le this compound, ont montré une large gamme d'activités biologiques. Ils sont connus pour leurs activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariques et anticholinestérasiques. Ces propriétés les rendent précieux pour le développement de nouveaux agents thérapeutiques .
Production de colorants
Ce composé convient à l'utilisation dans la production de colorants par Escherichia coli exprimant des enzymes telles que la dioxygénnase du naphtalène et la dioxygénnase du toluène. Il est également utilisé avec l'hydroxylase phénolique multicomposants de Pseudomonas sp. souches, ce qui indique sa polyvalence dans les applications biotechnologiques .
Synthèse d'alcaloïdes
Le this compound sert de réactif pour la synthèse totale de divers alcaloïdes. Ces composés comprennent des substances telles que le (±)-dibromophakellin et ses analogues, qui ont des applications potentielles en chimie médicinale .
Recherche sur le cancer
Ce composé est utilisé comme réactif pour préparer des inhibiteurs de la dioxygénnase du tryptophane. Ces inhibiteurs sont étudiés pour leur potentiel en tant qu'immunomodulateurs anticancéreux, mettant en évidence le rôle du composé dans la recherche sur le cancer et la thérapie .
Développement d'agents antibactériens
Le dérivé indolique est impliqué dans la synthèse de nouveaux agents antibactériens. Sa flexibilité structurale permet la création de composés capables de cibler un large éventail d'agents pathogènes bactériens .
Recherche neurologique
Le this compound est utilisé dans le développement d'inhibiteurs de la neurotoxine botulique. Cette application est cruciale pour les interventions thérapeutiques et la recherche sur la neurotoxicité .
Immunologie
Le composé est également un précurseur des inhibiteurs d'ITK. ITK est une kinase impliquée dans la signalisation des cellules T, et les inhibiteurs peuvent moduler les réponses immunitaires, ce qui les rend pertinents dans l'étude des maladies auto-immunes et de la transplantation .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 6-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . They are used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Methyl 6-methoxy-1H-indole-2-carboxylate is involved in the production of dyes by Escherichia coli expressing specific enzymes . These enzymes, naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO), are part of the biochemical pathways that transform the compound into a dye .
Result of Action
The result of the action of methyl 6-methoxy-1H-indole-2-carboxylate is primarily the production of dyes in Escherichia coli . Additionally, some indole derivatives have demonstrated various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of methyl 6-methoxy-1H-indole-2-carboxylate can be influenced by various environmental factors. For instance, the production of dyes by Escherichia coli may be affected by the presence of specific enzymes and the conditions of the microbial environment .
Propriétés
IUPAC Name |
methyl 6-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-4-3-7-5-10(11(13)15-2)12-9(7)6-8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUUCOLVBDQWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350812 | |
| Record name | methyl 6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98081-83-5 | |
| Record name | methyl 6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-6-methoxy-2-indolecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



